molecular formula C24H18BaO2 B12658284 Barium (1,1'-biphenyl)-2-olate CAS No. 84604-76-2

Barium (1,1'-biphenyl)-2-olate

Cat. No.: B12658284
CAS No.: 84604-76-2
M. Wt: 475.7 g/mol
InChI Key: HVAFXDMPOZLPCX-UHFFFAOYSA-L
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Description

Barium (1,1’-biphenyl)-2-olate is an organometallic compound that features a barium ion coordinated to a biphenyl ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barium (1,1’-biphenyl)-2-olate typically involves the reaction of barium salts with biphenyl derivatives under controlled conditions. One common method is the reaction of barium hydroxide with 1,1’-biphenyl-2-ol in an organic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of barium (1,1’-biphenyl)-2-olate may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Barium (1,1’-biphenyl)-2-olate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form barium biphenyl-2,2’-dione.

    Reduction: Reduction reactions can convert it back to the parent biphenyl compound.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products Formed

    Oxidation: Barium biphenyl-2,2’-dione.

    Reduction: Biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Barium (1,1’-biphenyl)-2-olate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organometallic compounds and catalysts.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of barium (1,1’-biphenyl)-2-olate involves its interaction with various molecular targets. The barium ion can coordinate with different ligands, altering the electronic properties of the biphenyl ring. This coordination can influence the reactivity and stability of the compound, making it useful in catalytic processes and material synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Barium biphenyl-2,2’-dione
  • Barium biphenyl-2-carboxylate
  • Barium biphenyl-2-sulfonate

Uniqueness

Barium (1,1’-biphenyl)-2-olate is unique due to its specific coordination environment and the electronic effects imparted by the barium ion. This uniqueness makes it particularly valuable in applications requiring precise control over reactivity and stability.

Properties

CAS No.

84604-76-2

Molecular Formula

C24H18BaO2

Molecular Weight

475.7 g/mol

IUPAC Name

barium(2+);2-phenylphenolate

InChI

InChI=1S/2C12H10O.Ba/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h2*1-9,13H;/q;;+2/p-2

InChI Key

HVAFXDMPOZLPCX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[O-].C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Ba+2]

Origin of Product

United States

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